Z-Asn-Phe-Ome
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Overview
Description
Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions
Z-Asn-Phe-Ome can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to form Z-Asn-Phe-OH.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common.
Substitution: The carbobenzoxy protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Deprotection: The carbobenzoxy group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products
Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.
Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.
Scientific Research Applications
Z-Asn-Phe-Ome has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: Its self-assembling properties make it useful in the design of nanostructures and hydrogels for drug delivery systems.
Biomaterials: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Z-Asn-Phe-NH2: Similar structure but with an amide group instead of a methyl ester.
Z-Asn-OMe: Contains only the asparagine residue with a methyl ester group.
Z-Phe-Phe-Ome: Another dipeptide with phenylalanine residues.
Uniqueness
Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .
Properties
CAS No. |
4976-86-7 |
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Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29) |
InChI Key |
XHINWMJGDYTIFM-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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